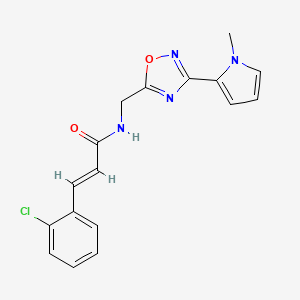
(E)-3-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Anticancer : Many oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : Effective against bacteria and fungi.
- Anti-inflammatory : Potential for treating inflammatory diseases.
- Antiviral and Antiparasitic : Some compounds show activity against viral infections and parasites.
Synthesis and Structure
The synthesis of this compound involves the reaction of 2-chlorobenzaldehyde with 1-methylpyrrole and an oxadiazole moiety. The structural formula is given by:
This compound's unique structure contributes to its biological activities.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives possess significant anticancer properties. For example:
- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate to high potency in inhibiting cell proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens:
- In vitro Studies : The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazoles have also been documented. In particular:
- Cytokine Inhibition : Compounds with similar structures were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of several oxadiazole derivatives in a mouse model of breast cancer. The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis showed decreased proliferation markers in treated tumors.
Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of this compound against clinical isolates. The results confirmed its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating resistant infections.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-10-4-7-14(22)17-20-16(24-21-17)11-19-15(23)9-8-12-5-2-3-6-13(12)18/h2-10H,11H2,1H3,(H,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHAUYLWVLAGW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














